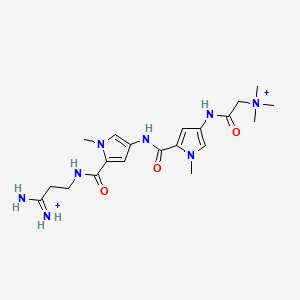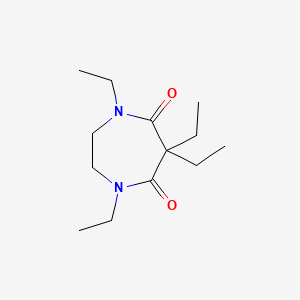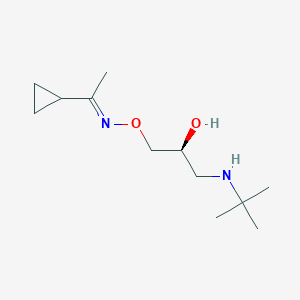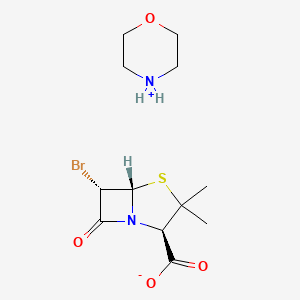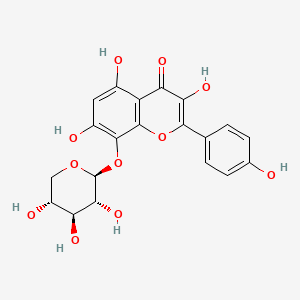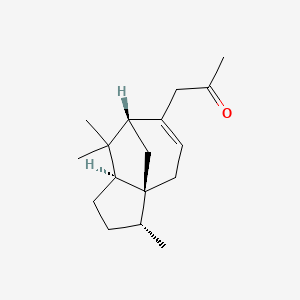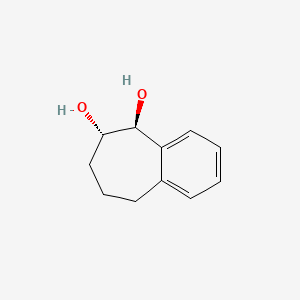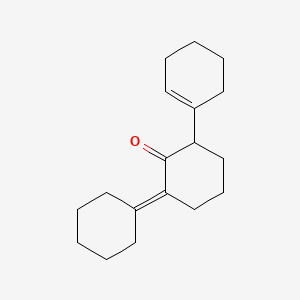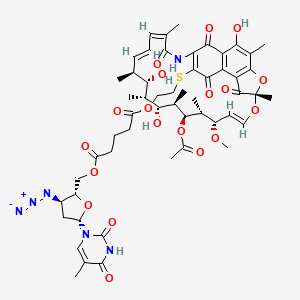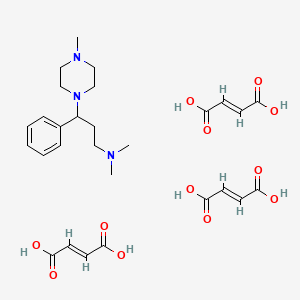
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido (E)-but-2-enedioico;N,N-dimetil-3-(4-metilpiperazin-1-il)-3-fenilpropan-1-amina es un complejo compuesto orgánico que presenta tanto un ácido dicarboxílico insaturado como una amina sustituida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ácido (E)-but-2-enedioico;N,N-dimetil-3-(4-metilpiperazin-1-il)-3-fenilpropan-1-amina generalmente implica múltiples pasos:
Formación de ácido (E)-but-2-enedioico: Esto se puede lograr mediante la oxidación de ácido maleico o anhídrido maleico.
Síntesis de N,N-dimetil-3-(4-metilpiperazin-1-il)-3-fenilpropan-1-amina: Este paso implica la reacción de N,N-dimetil-3-fenilpropan-1-amina con 4-metilpiperazina en condiciones adecuadas.
Métodos de Producción Industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que minimizan el costo y el impacto ambiental. Esto podría incluir el uso de catalizadores, temperaturas de reacción optimizadas y presiones.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos amino y fenilo.
Reducción: Las reacciones de reducción pueden dirigirse al doble enlace en la porción de ácido (E)-but-2-enedioico.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Hidrogenación usando paladio sobre carbón o hidruro de litio y aluminio.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales Productos
Oxidación: Los productos pueden incluir ácidos carboxílicos o cetonas.
Reducción: Ácidos dicarboxílicos saturados o aminas.
Sustitución: Diversas aminas o amidas sustituidas.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede servir como ligando en reacciones catalíticas.
Ciencia de materiales: Posible uso en la síntesis de polímeros o materiales avanzados.
Biología
Estudios bioquímicos: Utilizado como una sonda para estudiar interacciones enzimáticas o unión a receptores.
Medicina
Industria
Fabricación química: Utilizado como intermediario en la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos biológicos como enzimas o receptores, alterando su actividad. Los objetivos moleculares y las vías involucradas serían específicos del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
N,N-dimetil-3-fenilpropan-1-amina: Carece del anillo de piperazina y la porción de ácido (E)-but-2-enedioico.
4-metilpiperazina: Contiene el anillo de piperazina pero carece de los componentes fenilo y ácido (E)-but-2-enedioico.
Singularidad
Ácido (E)-but-2-enedioico;N,N-dimetil-3-(4-metilpiperazin-1-il)-3-fenilpropan-1-amina es único debido a su combinación de grupos funcionales, lo que puede conferir reactividad química específica y actividad biológica no observada en análogos más simples.
Propiedades
Número CAS |
81402-36-0 |
|---|---|
Fórmula molecular |
C28H39N3O12 |
Peso molecular |
609.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H27N3.3C4H4O4/c1-17(2)10-9-16(15-7-5-4-6-8-15)19-13-11-18(3)12-14-19;3*5-3(6)1-2-4(7)8/h4-8,16H,9-14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
Clave InChI |
XVSKFTGEDVVSQO-LDFLFNBESA-N |
SMILES isomérico |
CN1CCN(CC1)C(C2=CC=CC=C2)CCN(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


